

Evaluating the Specificity of MS21570 for GPR171: A Comparative Guide

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Compound of Interest

Compound Name: MS21570

Cat. No.: B1676852

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The G protein-coupled receptor 171 (GPR171), activated by the endogenous neuropeptide BigLEN, has emerged as a promising target for therapeutic intervention in a range of physiological processes, including feeding behavior, anxiety, pain perception, and immune responses.[1] **MS21570** has been identified as a selective antagonist of GPR171, offering a valuable tool for probing the function of this receptor. However, a thorough evaluation of its specificity is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

This guide provides a comprehensive overview of the current knowledge regarding the specificity of **MS21570** for GPR171. Due to the limited availability of public data on comprehensive off-target screening for **MS21570**, this guide also outlines the standard experimental protocols used to determine ligand specificity and discusses potential off-target considerations.

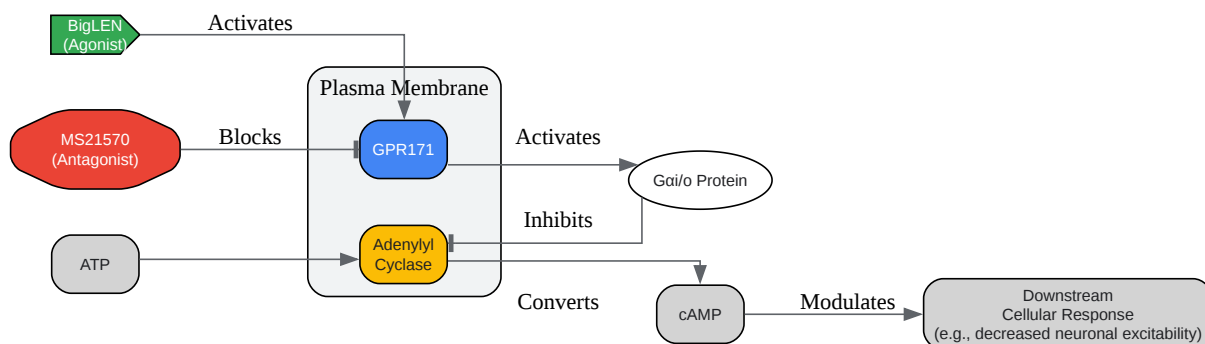
Ligand-Receptor Interaction Profile

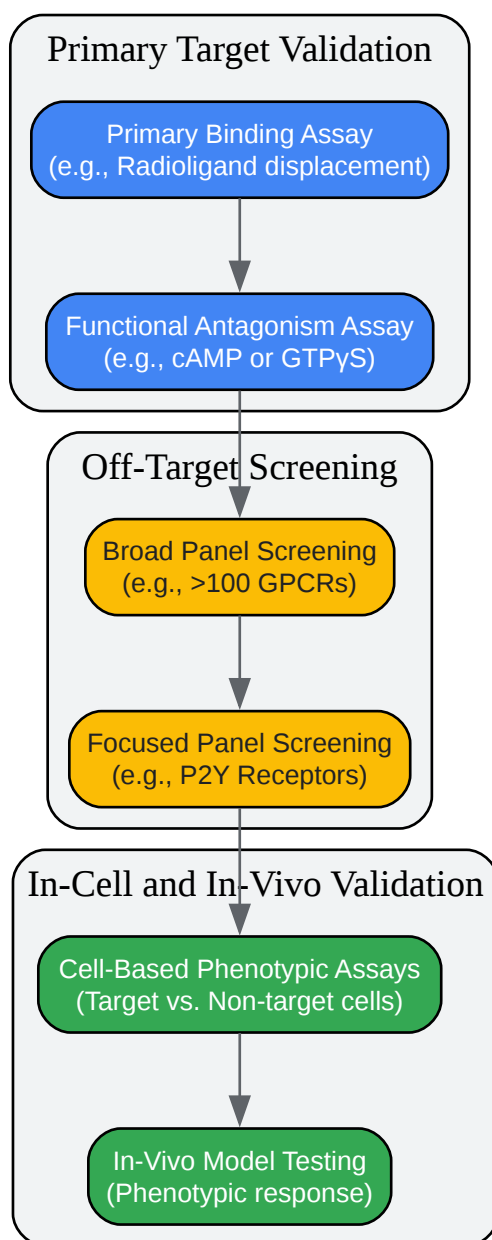
The following table summarizes the known quantitative data for **MS21570** and the endogenous ligand for GPR171.

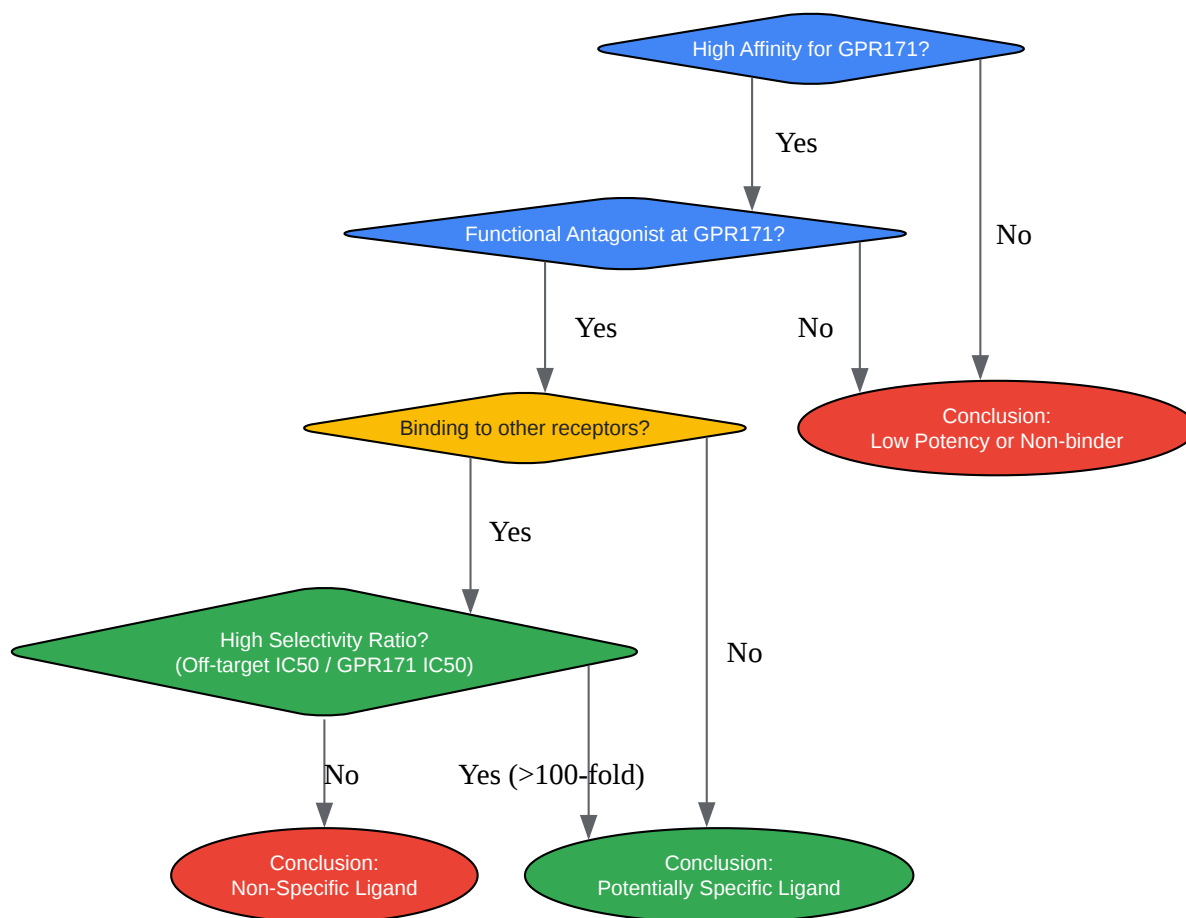
Compound	Type	Target	IC50 / Kd	Notes
MS21570	Small molecule antagonist	GPR171	IC50: 220 nM	Identified as a selective antagonist.[2]
BigLEN (mouse)	Endogenous peptide agonist	GPR171	Kd: ~0.5 nM	A potent and selective natural ligand.

GPR171 Signaling Pathway

GPR171 is a Gai/o-coupled receptor. Upon activation by an agonist like BigLEN, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability.[3] Antagonists like **MS21570** block this activation.







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